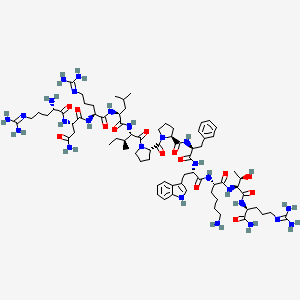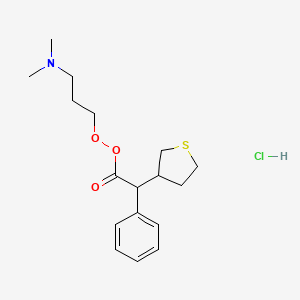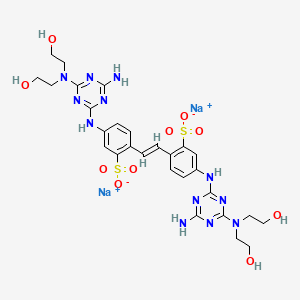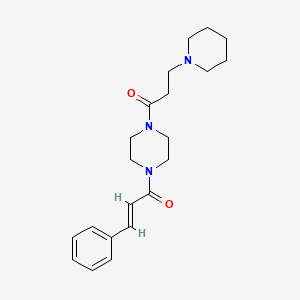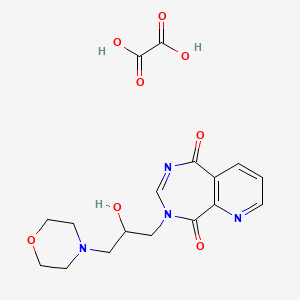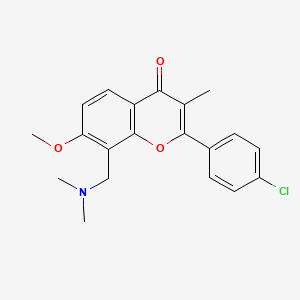
Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable flavone precursor.
Chlorination: The precursor undergoes chlorination to introduce the 4’-chloro group.
Dimethylaminomethylation: The 8-position is functionalized with a dimethylaminomethyl group using a Mannich reaction.
Methoxylation: The 7-position is methoxylated using a methylating agent such as dimethyl sulfate.
Methylation: The 3-position is methylated using a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavone core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones.
Aplicaciones Científicas De Investigación
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Flavone, 4’-chloro-7-methoxy-3-methyl-: Lacks the dimethylaminomethyl group at the 8-position.
Flavone, 4’-chloro-8-((dimethylamino)methyl)-3-methyl-: Lacks the methoxy group at the 7-position.
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-: Lacks the methyl group at the 3-position.
Uniqueness
The presence of the 4’-chloro, 8-((dimethylamino)methyl), 7-methoxy, and 3-methyl groups in Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- makes it unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other flavone derivatives.
Propiedades
Número CAS |
86073-60-1 |
|---|---|
Fórmula molecular |
C20H20ClNO3 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20ClNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
Clave InChI |
SLACVLUCWZYDAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




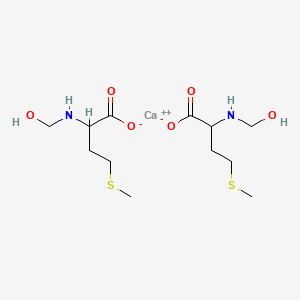
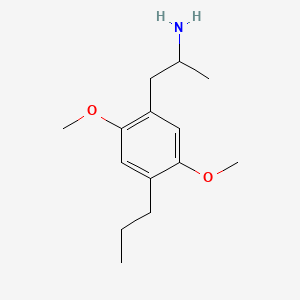


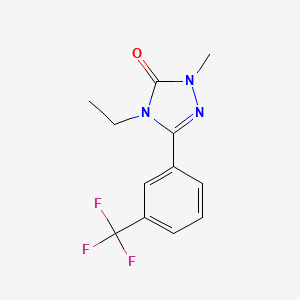
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
